molecular formula C24H23N5O2 B2417396 1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-70-3

1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2417396
CAS No.: 1251613-70-3
M. Wt: 413.481
InChI Key: SMTQJNDXILJWKZ-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Scientific Research Applications

Pyridine Metallations in Synthesis of NK-1 Antagonists

Pyridine metallation chemistry was employed to produce compounds with NK-1 antagonist activity, demonstrating the utility of triazole derivatives in developing potential therapeutic agents (Jungheim et al., 2006).

π-hole Tetrel Bonding Interactions

Synthesis and characterization of triazole derivatives, including those with α-ketoester functionality, revealed insights into π-hole tetrel bonding interactions. This research contributes to understanding the chemical properties of such compounds (Ahmed et al., 2020).

Antimicrobial Activity of Triazole Derivatives

The synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity highlight the potential of triazole compounds in addressing microbial infections (Fandaklı et al., 2012).

Molecular Docking Studies as EGFR Inhibitors

Investigation into benzimidazole derivatives bearing 1,2,4-triazole for anti-cancer properties involved molecular docking studies, highlighting the role of such compounds in cancer treatment research (Karayel, 2021).

Antibacterial and Antifungal Activities

The synthesis of 1,5-disubstituted 1,2,3-triazoles and their testing for antibacterial and antifungal activities further demonstrate the broad-spectrum potential of these compounds in treating infections (Vo, 2020).

Synthesis of Antiepileptic Drug Rufinamide

A novel, solventless, metal-free synthesis method for rufinamide, an antiepileptic drug, and its analogues using triazole derivatives shows their significance in pharmaceutical manufacturing (Bonacorso et al., 2015).

Synthesis and Anticancer Evaluation

The creation and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity signifies the role of triazoles in oncology (Bekircan et al., 2008).

Antimicrobial Agents Development

The synthesis of novel compounds derived from 1,2,3-triazole and their evaluation as antimicrobial agents indicates their potential in developing new antimicrobial therapies (Jadhav et al., 2017).

Mycobacterium tuberculosis Inhibitors

Research on pyrazolo[4,3-c]pyridine carboxamides as inhibitors against Mycobacterium tuberculosis highlights the significance of triazole derivatives in combating tuberculosis (Amaroju et al., 2017).

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-3-17-10-12-20(13-11-17)29-23(19-8-6-14-25-15-19)22(27-28-29)24(30)26-16-18-7-4-5-9-21(18)31-2/h4-15H,3,16H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQJNDXILJWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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